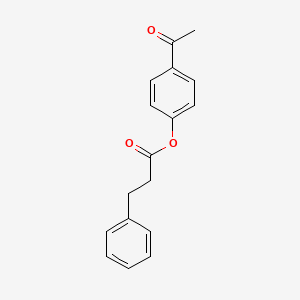

4-acetylphenyl 3-phenylpropanoate

Description

Properties

IUPAC Name |

(4-acetylphenyl) 3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-13(18)15-8-10-16(11-9-15)20-17(19)12-7-14-5-3-2-4-6-14/h2-6,8-11H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILLRGWRFVVVOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl 3-phenylpropanoate typically involves an esterification reaction. One common method is the reaction of 4-acetylphenol with 3-phenylpropanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of 4-acetylphenyl 3-phenylpropanoate can be scaled up using similar esterification techniques. The process may involve continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl 3-phenylpropanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-acetylphenol and 3-phenylpropanoic acid.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Br2, Cl2) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

Hydrolysis: 4-Acetylphenol and 3-phenylpropanoic acid.

Reduction: 4-(1-Hydroxyethyl)phenyl 3-phenylpropanoate.

Substitution: Various substituted derivatives depending on the specific reaction.

Scientific Research Applications

4-Acetylphenyl 3-phenylpropanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of drug candidates due to its structural features.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-acetylphenyl 3-phenylpropanoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would be related to its interaction with biological targets, which could involve binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-acetylphenyl 3-phenylpropanoate with structurally related esters and propanoic acid derivatives, highlighting key structural variations, physicochemical properties, and biological activities:

Key Observations:

Hydroxyl-substituted analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) exhibit higher polarity and solubility in aqueous media, whereas biphenyl or acetylated derivatives are more lipophilic .

Biological Activity: Esters like p-nitrobenzyl 3-phenylpropanoate (31) and p-methoxyphenyl 4-phenylbutanoate (21) were studied as acaricides against Psoroptes cuniculi, suggesting that the target compound’s acetyl group may confer similar bioactivity if tested . Amide analogs (e.g., N-(4-acetylphenyl)-3-chloropropanamide) demonstrate the versatility of the 4-acetylphenyl group in medicinal chemistry, though esters may offer distinct metabolic stability profiles .

Synthetic Utility: The acetyl group in 4-acetylphenyl derivatives serves as a reactive handle for further functionalization (e.g., reduction to hydroxyl or conversion to heterocycles) . Esters with extended aromatic systems (e.g., 3-(biphenyl-4-yl)propanoic acid) are valuable in materials science for their π-π stacking interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-acetylphenyl 3-phenylpropanoate in academic laboratories?

- Methodology :

- Enzymatic esterification : Use immobilized lipases (e.g., Candida antarctica lipase B) under solvent-free conditions or in green solvents (e.g., cyclopentyl methyl ether) to catalyze the esterification of 3-phenylpropanoic acid with 4-acetylphenol. This method minimizes waste and avoids harsh acids .

- Traditional chemical synthesis : React 3-phenylpropanoic acid chloride with 4-acetylphenol in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-acetylphenyl 3-phenylpropanoate?

- Methodology :

- NMR spectroscopy : Use H and C NMR to confirm ester linkage formation (e.g., carbonyl resonance at ~170 ppm for the ester group) and aromatic substitution patterns (e.g., acetyl group at δ ~2.6 ppm for CH) .

- Mass spectrometry (MS) : Employ high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 297.1124 for CHO) .

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .

Q. What safety protocols are critical when handling 4-acetylphenyl 3-phenylpropanoate in laboratory settings?

- Methodology :

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture, due to the compound’s sensitivity to hydrolysis .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., acid chlorides) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the reactivity of 4-acetylphenyl 3-phenylpropanoate under varying nucleophilic conditions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack (e.g., carbonyl carbon vs. acetyl group). Compare activation energies for competing pathways using Gaussian or ORCA software .

- Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to explain discrepancies in reaction rates observed experimentally .

Q. What strategies optimize enzymatic vs. chemical synthesis yields for 4-acetylphenyl 3-phenylpropanoate?

- Methodology :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize lipase-catalyzed reactions by varying parameters (temperature, enzyme loading, solvent ratio). Compare with traditional synthesis yields using ANOVA .

- Kinetic studies : Use inline IR spectroscopy to monitor esterification progress and identify rate-limiting steps (e.g., acyl-enzyme intermediate formation in lipase catalysis) .

Q. How is SHELX software utilized in determining the crystal structure of 4-acetylphenyl 3-phenylpropanoate derivatives?

- Methodology :

- Data refinement : Use SHELXL for least-squares refinement of X-ray diffraction data. Apply TWIN and BASF commands to handle twinning in crystals with low symmetry .

- Hydrogen bonding analysis : Generate ORTEP diagrams to visualize intermolecular interactions (e.g., C=O···H–O hydrogen bonds) critical for crystal packing .

Q. What in silico models predict the pharmacokinetic and toxicological profiles of 4-acetylphenyl 3-phenylpropanoate?

- Methodology :

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier permeability, and CYP450 inhibition. Validate with experimental Caco-2 cell permeability assays .

- Molecular docking : Dock the compound into target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to hypothesize anti-inflammatory activity. Compare binding affinities with NSAIDs like ibuprofen .

Q. How can structure-activity relationship (SAR) studies guide the design of 4-acetylphenyl 3-phenylpropanoate analogs with enhanced bioactivity?

- Methodology :

- Bioisosteric replacement : Substitute the acetyl group with trifluoromethyl or nitro groups to modulate electron-withdrawing effects. Assess antibacterial activity via MIC assays against S. aureus .

- Fragment-based drug design : Use X-ray crystallography to identify critical binding motifs, then synthesize derivatives with modified phenyl rings (e.g., 4-fluoro or 4-methoxy substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.